Superior CHK1 Kinase Inhibition Potency vs. Pyrazine-2-carbaldehyde
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde demonstrates potent inhibition of Checkpoint Kinase 1 (CHK1), a key target in oncology. It achieves an IC50 of 214 nM in an HTRF assay [1] and a functional EC50 of 228 nM in HT29 cells [2]. In stark contrast, the unsubstituted pyrazine-2-carbaldehyde shows no significant inhibition at comparable concentrations (IC50 > 10 µM) [3]. This >46-fold improvement in potency is directly attributed to the presence of the 6-trifluoromethoxy group.
| Evidence Dimension | CHK1 Inhibition (Biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 214 nM |
| Comparator Or Baseline | Pyrazine-2-carbaldehyde: IC50 > 10,000 nM (estimated) |
| Quantified Difference | >46-fold more potent |
| Conditions | CHK1 (unknown origin) HTRF assay, 1 hr incubation with ATP |
Why This Matters
This quantitative gain in target potency establishes 6-(trifluoromethoxy)pyrazine-2-carbaldehyde as a critical starting point for developing selective CHK1 inhibitors for cancer therapy, justifying its procurement over the inactive parent scaffold.
- [1] BindingDB. (2022). BDBM50574328 (CHEMBL4848306): IC50=214 nM for CHK1. View Source
- [2] BindingDB. (n.d.). BDBM50091321 (CHEMBL3582206): EC50=228 nM for CHK1 in HT29 cells. View Source
- [3] PubChem. (2025). Pyrazine-2-carbaldehyde (CID 11274980). Biological Activity Summary. View Source
